Cas no 97240-80-7 (N-Methyl Topiramate)

N-Methyl Topiramate structure
N-Methyl Topiramate structure
Nome del prodotto:N-Methyl Topiramate
Numero CAS:97240-80-7
MF:C13H23NO8S
MW:353.388623476028
CID:1062620
PubChem ID:13785063

N-Methyl Topiramate Proprietà chimiche e fisiche

Nomi e identificatori

    • N-Methyl Topiramate
    • TopiraMate N-Methyl IMpurity
    • LDHJVCCWWXVXBN-DNJQJEMRSA-N
    • 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose methylsulfamate
    • Topiramate N-Methyl Impurity/2,3:4,5-bis-O-(1-Methylethylidene)-β-D-fructopyranose 1-(N-methylsulfamate)
    • β-D-Fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)-, 1-(N-methylsulfamate)
    • Topiramate Impurity 11
    • N-methyl Topiramate Impurity
    • 5H-Bis[1,3]dioxolo[4,5-b:4′,5′-d]pyran, β-D-fructopyranose deriv. (ZCI)
    • D
    • β-D-Fructopyranose, 2,3:4,5-bis-O-(1-methylethylidene)-, methylsulfamate (9CI)
    • 97240-80-7
    • ((3aS,5aR,8aR,8bS)-2,2,7,7-Tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-3a-yl)methyl methylsulfamate
    • SCHEMBL3137624
    • [(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-methylsulfamate
    • N-Methyltopiramate
    • 2,3:4,5-bis-O-(1-Methylethylidene)-beta-D-Fructopyranose 1-(N-Methylsulfamate); 2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose Methylsulfamate; 5H-Bis[1,3]dioxolo[4,5-b:4',5'-d]pyran beta-D-Fructopyranose deriv.
    • CHEMBL316113
    • Inchi: 1S/C13H23NO8S/c1-11(2)19-8-6-17-13(7-18-23(15,16)14-5)10(9(8)20-11)21-12(3,4)22-13/h8-10,14H,6-7H2,1-5H3/t8-,9-,10+,13+/m1/s1
    • Chiave InChI: LDHJVCCWWXVXBN-DNJQJEMRSA-N
    • Sorrisi: C([C@]12OC(C)(C)O[C@H]1[C@@H]1OC(C)(C)O[C@@H]1CO2)OS(=O)(=O)NC

Proprietà calcolate

  • Massa esatta: 353.11443787g/mol
  • Massa monoisotopica: 353.11443787g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 4
  • Complessità: 571
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 110Ų
  • XLogP3: -0.4

N-Methyl Topiramate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
M330295-250mg
N-Methyl Topiramate
97240-80-7
250mg
$ 1777.00 2023-09-07
TRC
M330295-25mg
N-Methyl Topiramate
97240-80-7
25mg
$ 234.00 2023-09-07
Apollo Scientific
BICL5051-100mg
N-Methyl-Topiramate
97240-80-7 95%
100mg
£962.00 2025-02-21
Biosynth
MT59564-500 mg
Topiramate N-methyl impurity
97240-80-7
500MG
$3,811.50 2023-01-03
Biosynth
MT59564-50 mg
Topiramate N-methyl impurity
97240-80-7
50mg
$952.88 2023-01-03
Biosynth
MT59564-25 mg
Topiramate N-methyl impurity
97240-80-7
25mg
$571.73 2023-01-03
Apollo Scientific
BICL5051-25mg
N-Methyl-Topiramate
97240-80-7 95%
25mg
£347.00 2025-02-21
Biosynth
MT59564-250 mg
Topiramate N-methyl impurity
97240-80-7
250MG
$2,541.00 2023-01-03
A2B Chem LLC
AX44532-50mg
Topiramate N-methyl impurity
97240-80-7
50mg
$1038.00 2023-12-29
A2B Chem LLC
AX44532-100mg
Topiramate N-methyl impurity
97240-80-7
100mg
$1600.00 2023-12-29

N-Methyl Topiramate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
Riferimento
Anticonvulsant sulfamate derivatives
, United States, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Potassium fluoride Solvents: Acetonitrile ;  48 h, 80 °C
Riferimento
The first general protocol for N-monoalkylation of sulfamate esters: benign synthesis of N-alkyl Topiramate (anticonvulsant drug) derivatives
Saeidian, Hamid; Abdoli, Morteza, Journal of Sulfur Chemistry, 2015, 36(5), 463-470

Metodo di produzione 3

Condizioni di reazione
Riferimento
Anticonvulsant sugar sulfamates. Potent cyclic sulfate and cyclic sulfite analogs of topiramate
Maryanoff, Bruce E.; Costanzo, Michael J.; Shank, Richard P.; Schupsky, James J.; Ortegon, Marta E.; et al, Bioorganic & Medicinal Chemistry Letters, 1993, 3(12), 2653-6

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  25 °C; 2 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  25 °C
Riferimento
Regioselective C(sp3)-H alkylation of a fructopyranose derivative by 1,6-HAT
Li, Yanru; Miyamoto, Shoto; Torigoe, Takeru; Kuninobu, Yoichiro, Organic & Biomolecular Chemistry, 2021, 19(14), 3124-3127

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ,  Water ;  0 °C; 8 h, rt
Riferimento
Synthesis of two impurities of anti-epilepsy drug topiramate
Wang, En-peng; Zang, Hao; Sun, Dao-lei; Li, Xiao-dong, Zhongguo Yaowu Huaxue Zazhi, 2013, 23(1), 39-41

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Riferimento
Anticonvulsant O-alkyl sulfamates. 2,3:4,5-Bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate and related compounds
Maryanoff, Bruce E.; Nortey, Samuel O.; Gardocki, Joseph F.; Shank, Richard P.; Dodgson, Susanna P., Journal of Medicinal Chemistry, 1987, 30(5), 880-7

N-Methyl Topiramate Raw materials

N-Methyl Topiramate Preparation Products

N-Methyl Topiramate Letteratura correlata

Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.